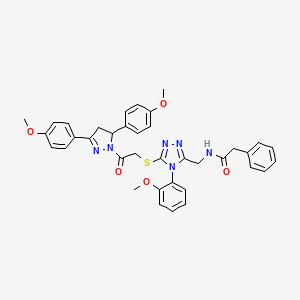
N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C37H36N6O5S and its molecular weight is 676.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure features several key functional groups:
- Pyrazole Ring : Known for its diverse biological activities.
- Triazole Ring : Often associated with antifungal and anticancer properties.
- Phenylacetamide Moiety : Contributes to the compound's interaction with biological targets.
Research indicates that compounds containing pyrazole and triazole moieties exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. A study conducted by Mamedova et al. evaluated various pyrazoline derivatives and found that compounds similar to this compound exhibited selective cytotoxicity against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 0.21 | Apoptosis induction |
| 2 | HepG2 | 3.96 | Cell cycle arrest |
| 3 | PC-3 | >100 | Inactive |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant activity against MCF-7 cells (breast cancer) with an IC50 value of 0.21 µM, suggesting potent anticancer properties.
Anti-inflammatory Activity
In addition to anticancer effects, this compound has potential anti-inflammatory properties. Studies have indicated that triazole derivatives can effectively inhibit COX enzymes:
| Compound | COX Inhibition (%) |
|---|---|
| N/A | >70 |
This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence biological activity:
- Substituents on the Pyrazole Ring : The presence of methoxy groups enhances bioactivity.
- Length and Composition of Alkyl Chains : Variations in chain length can affect solubility and cellular uptake.
- Triazole Positioning : The position of substituents on the triazole ring is critical for maintaining activity.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative with enhanced methoxy substitutions showed improved cytotoxicity against resistant cancer cell lines.
- Case Study 2 : A series of pyrazoline analogs demonstrated varying degrees of anti-inflammatory effects in animal models.
Properties
IUPAC Name |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O5S/c1-46-28-17-13-26(14-18-28)30-22-32(27-15-19-29(47-2)20-16-27)43(41-30)36(45)24-49-37-40-39-34(42(37)31-11-7-8-12-33(31)48-3)23-38-35(44)21-25-9-5-4-6-10-25/h4-20,32H,21-24H2,1-3H3,(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAYPXXSSVBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














